molecular formula C34H66O6 B1232424 Avocatin B

Avocatin B

Cat. No.: B1232424
M. Wt: 570.9 g/mol
InChI Key: MKQLKSXQNMNNHU-UHFFFAOYSA-N
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Description

Avocatin B is a lipid compound derived from the avocado fruit. It is known for its unique bioactive properties, particularly its cytotoxic activity against acute myeloid leukemia cells. This compound is a mixture of polyhydroxylated fatty alcohols, specifically avocadene and avocadyne, which are extracted from the seeds of the avocado pear .

Preparation Methods

Synthetic Routes and Reaction Conditions: Avocatin B is typically extracted from avocado seeds using solvent-based extraction followed by saponification. The extraction process involves the use of organic solvents to isolate the lipid compounds, which are then subjected to saponification to remove impurities and enhance the purity of the extract .

Industrial Production Methods: For industrial-scale production, the extraction process is optimized to maximize yield and efficiency. This involves scaling up the solvent extraction and saponification processes, followed by purification using techniques such as liquid chromatography and mass spectrometry to ensure the high purity of this compound .

Chemical Reactions Analysis

Types of Reactions: Avocatin B undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents such as halogens and alkylating agents are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different bioactive properties .

Scientific Research Applications

Avocatin B has a wide range of scientific research applications, including:

Mechanism of Action

Avocatin B exerts its effects primarily by targeting mitochondria and inhibiting fatty acid oxidation. This inhibition leads to the accumulation of reactive oxygen species, which induce apoptosis in leukemia cells. The compound selectively targets leukemia stem cells while sparing normal hematopoietic stem cells. The molecular targets involved include enzymes such as carnitine palmitoyltransferase 1 (CPT1) and pathways related to oxidative phosphorylation and energy metabolism .

Comparison with Similar Compounds

Comparison: this compound is unique in its selective cytotoxicity towards leukemia stem cells, a property not commonly observed in other similar compounds. Its ability to inhibit fatty acid oxidation and induce reactive oxygen species-mediated apoptosis sets it apart from other avocado-derived lipids. Additionally, this compound’s dual role in cancer treatment and metabolic regulation highlights its versatility and potential as a therapeutic agent .

Properties

Molecular Formula

C34H66O6

Molecular Weight

570.9 g/mol

IUPAC Name

heptadec-16-ene-1,2,4-triol;heptadec-16-yne-1,2,4-triol

InChI

InChI=1S/C17H34O3.C17H32O3/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-16(19)14-17(20)15-18/h2,16-20H,1,3-15H2;1,16-20H,3-15H2

InChI Key

MKQLKSXQNMNNHU-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCCCCC(CC(CO)O)O.C#CCCCCCCCCCCCC(CC(CO)O)O

Synonyms

16-Heptadecene-1,2,4-triol - 16-heptadecyne-1,2,4-triol (1:1)
16-Heptadecene-1,2,4-triol, compd. with 16-heptadecyne-1,2,4-triol (1:1)
avocatin B

Origin of Product

United States

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